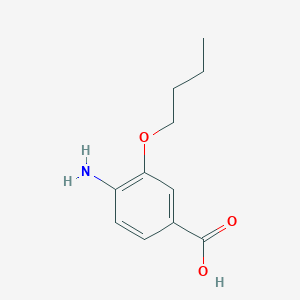

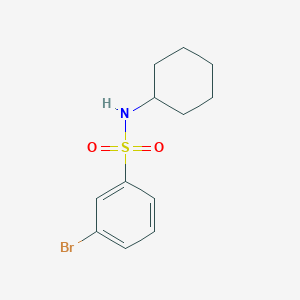

![molecular formula C9H10N2O B1588449 5-Ethoxyimidazo[1,2-a]pyridine CAS No. 3323-80-6](/img/structure/B1588449.png)

5-Ethoxyimidazo[1,2-a]pyridine

Descripción general

Descripción

“5-Ethoxyimidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are significant structural components of a large number of agrochemicals and pharmaceuticals . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,2-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

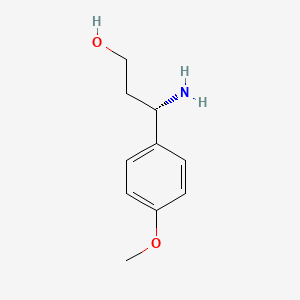

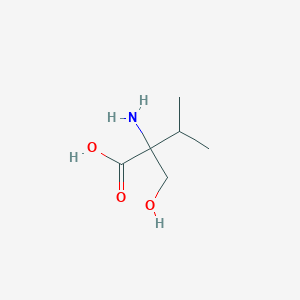

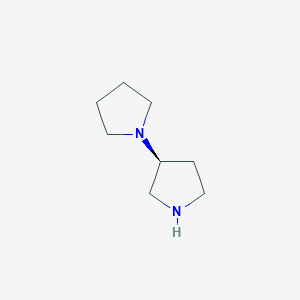

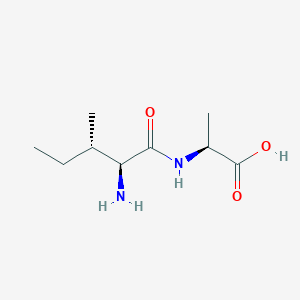

Molecular Structure Analysis

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles . They are recognized for their unique chemical structure and versatility, as well as their optical behaviors .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been found to undergo a variety of chemical reactions. Recent developments in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been reported, involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Aplicaciones Científicas De Investigación

Chemical Reactivity and Structure Analysis

- Chemical Reactivity: The reactivity of the imidazo[1,2-a]pyridine system, including 5-ethoxyimidazo[1,2-a]pyridine, was studied through CNDO/2 calculations based on X-ray structures. This research provides insights into the reactivity patterns of various substituted imidazo[1,2-a]pyridines, which can be critical in synthetic chemistry and drug design (Teulade et al., 1982).

Synthesis and Biological Activities

- Antiulcer Agents: Synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, targeting potential use as antisecretory and cytoprotective antiulcer agents, demonstrates the versatility of this compound in medicinal chemistry (Starrett et al., 1989).

- Novel Therapeutic Agents: Imidazo[1,2-a]pyridine scaffolds, including derivatives like this compound, have a wide range of applications in medicinal chemistry, including as anticancer, antimicrobial, and antiviral agents. This demonstrates their significant potential in drug discovery (Deep et al., 2016).

Fluorescence and Photophysical Properties

- Fluorescent Properties: Investigation of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, related to imidazo[1,2-a]pyridine structures, revealed their potential as biomarkers and photochemical sensors due to their significant fluorescent properties (Velázquez-Olvera et al., 2012).

Anticancer Potential

- Breast Cancer Chemotherapy: Selenylated imidazo[1,2-a]pyridines, which are structurally related to this compound, showed promising activity against breast cancer cells, highlighting the anticancer potential of this class of compounds (Almeida et al., 2018).

Insecticidal Applications

- Insecticidal Activity: Tetrahydroimidazo[1,2-a]pyridine-5(1H)-one derivatives, related to the imidazo[1,2-a]pyridine framework, exhibited good insecticidal activity against certain pests, indicating the potential of these compounds in agricultural applications (Liu et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of 5-Ethoxyimidazo[1,2-a]pyridine are currently unknown . Imidazo[1,2-a]pyridines, the class of compounds to which this compound belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines have been reported to have diverse mechanisms of action depending on their specific structure and functional groups .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been shown to affect various cellular processes

Pharmacokinetics

Imidazo[1,2-a]pyridines are known to have a wide range of applications in organic synthesis , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Imidazo[1,2-a]pyridines have been reported to have diverse biological activities .

Action Environment

The reactivity of imidazo[1,2-a]pyridine systems has been investigated , suggesting that environmental factors may play a role in the action of this compound.

Direcciones Futuras

Imidazo[1,2-a]pyridines have attracted growing attention due to their wide range of applications in medicinal chemistry . They have great potential in several research areas, from materials science to the pharmaceutical field . The synthesis of imidazo[1,2-a]pyridine has been a subject of intense research, and many promising innovations have been reported in different technological applications .

Análisis Bioquímico

Biochemical Properties

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially involve interactions with various enzymes, proteins, and other biomolecules.

Cellular Effects

Derivatives of imidazo[1,2-a]pyridine have shown significant activity against breast cancer cells

Molecular Mechanism

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Imidazo[1,2-a]pyridines are known for their stability and versatility in organic synthesis .

Metabolic Pathways

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization , which could potentially involve interactions with various enzymes or cofactors.

Propiedades

IUPAC Name |

5-ethoxyimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-9-5-3-4-8-10-6-7-11(8)9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADIXRDXGKYGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=NC=CN21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70413926 | |

| Record name | 5-ethoxyimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3323-80-6 | |

| Record name | 5-ethoxyimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70413926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

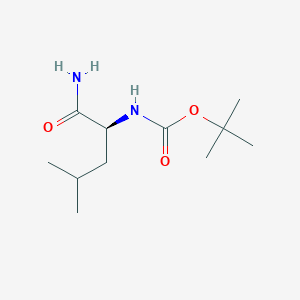

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.